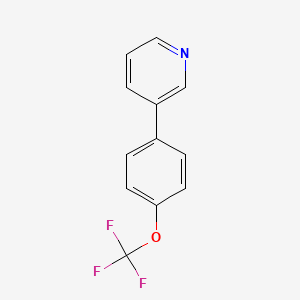
(9H-Fluoren-9-yl)methyl (4,4-diethoxybutyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(9H-Fluoren-9-yl)methyl (4,4-diethoxybutyl)carbamate is a chemical compound that is widely used in organic synthesis. It is known for its role as a protecting group for amines, which is crucial in peptide synthesis and other organic reactions. The compound has the molecular formula C19H23NO3 and is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) group, which provides stability and ease of removal under specific conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (9H-Fluoren-9-yl)methyl (4,4-diethoxybutyl)carbamate typically involves the protection of the amine group using the Fmoc group. One common method is to react 4-amino-butyraldehyde diethyl acetal with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through column chromatography to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(9H-Fluoren-9-yl)methyl (4,4-diethoxybutyl)carbamate undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The acetal group can be hydrolyzed under acidic conditions to yield the corresponding aldehyde.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Hydrochloric acid in water.
Major Products Formed
Oxidation: 4-amino-butanoic acid.
Reduction: 4-amino-butanol.
Substitution: 4-amino-butyraldehyde.
Applications De Recherche Scientifique
(9H-Fluoren-9-yl)methyl (4,4-diethoxybutyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: Employed in the synthesis of biologically active peptides and proteins.
Medicine: Utilized in the development of pharmaceutical compounds and drug delivery systems.
Industry: Applied in the production of fine chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of (9H-Fluoren-9-yl)methyl (4,4-diethoxybutyl)carbamate involves the protection of the amine group through the formation of a stable Fmoc-carbamate. This protects the amine from unwanted reactions during synthesis. The Fmoc group can be removed under basic conditions, typically using piperidine, to regenerate the free amine. The molecular targets and pathways involved are primarily related to the protection and deprotection of amines in synthetic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Boc-4-amino-butyraldehyde diethyl acetal: Similar protecting group but uses a tert-butyloxycarbonyl (Boc) group instead of Fmoc.
N-Cbz-4-amino-butyraldehyde diethyl acetal: Uses a benzyloxycarbonyl (Cbz) group for protection.
Uniqueness
(9H-Fluoren-9-yl)methyl (4,4-diethoxybutyl)carbamate is unique due to the Fmoc group’s stability and ease of removal under mild conditions. This makes it particularly useful in peptide synthesis, where the protection and deprotection steps need to be efficient and selective.
Propriétés
Formule moléculaire |
C23H29NO4 |
|---|---|
Poids moléculaire |
383.5 g/mol |
Nom IUPAC |
9H-fluoren-9-ylmethyl N-(4,4-diethoxybutyl)carbamate |
InChI |
InChI=1S/C23H29NO4/c1-3-26-22(27-4-2)14-9-15-24-23(25)28-16-21-19-12-7-5-10-17(19)18-11-6-8-13-20(18)21/h5-8,10-13,21-22H,3-4,9,14-16H2,1-2H3,(H,24,25) |
Clé InChI |
MDRBIPAFAPBYEO-UHFFFAOYSA-N |
SMILES canonique |
CCOC(CCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![4-Methyl-furo[3,2-b]indole-2-carboxylic acid](/img/structure/B8356050.png)





![Pyrido[2,3-a]phenazine-11-carboxylic acid](/img/structure/B8356109.png)
